![molecular formula C14H13N3 B3177107 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile CAS No. 127792-81-8](/img/structure/B3177107.png)
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Overview
Description
“3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a chemical compound with the CAS Number: 65347-55-9 . It has a molecular weight of 198.27 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The compound “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is solid in its physical form . It has a molecular weight of 198.27 .
Scientific Research Applications
1. Cytotoxic Activity in Cancer Research
Research has explored the synthesis of novel compounds related to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile for potential cytotoxic activities against various human cancer cell lines. For instance, a study detailed the creation of tetrazolopyrimidine-6-carbonitrile compounds showing potent anticancer activities, particularly against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).
2. Structural and Molecular Docking Studies
The compound's derivatives have been structurally analyzed and utilized in molecular docking studies. This includes examining their potential as inhibitors for certain enzymes, like Nicotinamidephosphoribosyltransferase (NAMPT), which are relevant in cancer research (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).
3. Synthesis Techniques and Affinity for Human Receptors
Studies have demonstrated the synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, exploring their structure-activity relationships and high affinity for human receptors such as 5-HT(1B/1D) (Egle, Maclean, Demchyshyn, Edwards, Slassi, & Tehim, 2004).
4. Inhibition of SARS CoV-2 RdRp
Research into the antiviral applications of similar compounds includes studies on their role as inhibitors of SARS CoV-2 RdRp, an enzyme critical for the replication of the COVID-19 virus. This includes analysis using density functional theory and molecular docking studies (Venkateshan, Muthu, Suresh, & Kumar, 2020).
5. Supramolecular Aggregation Studies
The study of supramolecular aggregation in derivatives of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile provides insights into molecular interactions and structural configurations, which can be pivotal in drug design and development (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADZOZAUGGYKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462669 | |
Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127792-81-8 | |
Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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